3-Methylamino-piperidine-1-carboxylic acid benzyl ester

Protecting group chemistry Orthogonal deprotection Synthetic methodology

Procure 3-Methylamino-piperidine-1-carboxylic acid benzyl ester (CAS 1159982-25-8) to leverage its CBZ protecting group for orthogonal hydrogenolytic deprotection—selectively removed under mild hydrogenolysis without compromising acid-sensitive functionalities (e.g., Boc, tert-butyl esters). Unlike acid-labile Boc-protected analogs, this CBZ derivative enables sequential deprotection strategies essential for complex multi-protected intermediates. The racemic nature reduces initial synthetic burden for early-stage screening; confirm enantiomeric requirements to avoid assay invalidation from incorrect chiral procurement. For sensitive final-step couplings, select 95%+ purity grade to minimize impurity interference.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 1159982-25-8
Cat. No. B1499951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylamino-piperidine-1-carboxylic acid benzyl ester
CAS1159982-25-8
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCNC1CCCN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c1-15-13-8-5-9-16(10-13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3
InChIKeyNTHKMYRCEUJLOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylamino-piperidine-1-carboxylic acid benzyl ester: A CBZ-Protected Piperidine Intermediate for Pharmaceutical R&D and Custom Synthesis


3-Methylamino-piperidine-1-carboxylic acid benzyl ester (CAS 1159982-25-8, IUPAC: benzyl 3-(methylamino)piperidine-1-carboxylate) is a piperidine derivative characterized by a methylamino substituent at the 3-position and a benzyl carbamate (CBZ) protecting group at the piperidine nitrogen [1]. With a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol [1], this compound serves primarily as a protected intermediate in multi-step organic syntheses, particularly for the construction of complex pharmaceutical candidates where the orthogonal CBZ group enables selective deprotection under mild hydrogenolysis conditions without perturbing other sensitive functionalities . Its structural features—a secondary amine (methylamino) and a protected tertiary amine—confer distinct synthetic utility as a building block for drug discovery programs targeting CNS disorders, kinase inhibitors, and antimicrobial agents [2].

Why Generic Substitution Fails: The Critical Role of Protecting Group Orthogonality and Stereochemical Integrity in 3-Methylamino-piperidine-1-carboxylic acid benzyl ester


Piperidine derivatives bearing a 3-methylamino moiety are widely employed as building blocks in medicinal chemistry, yet interchangeable substitution among available analogs—such as the Boc-protected variant (tert-butyl 3-(methylamino)piperidine-1-carboxylate), the unprotected 3-(methylamino)piperidine dihydrochloride salt, or the racemic mixture—can lead to synthetic failure, diminished yields, or stereochemical erosion . The CBZ (benzyloxycarbonyl) protecting group in this specific compound confers hydrogenolytic lability that is orthogonal to acid-labile protecting groups (e.g., Boc, tert-butyl esters), enabling sequential deprotection strategies not possible with Boc-protected analogs, which require strongly acidic conditions (e.g., TFA) that may compromise acid-sensitive functionalities [1]. Furthermore, the racemic nature of the unqualified 3-methylamino-piperidine-1-carboxylic acid benzyl ester provides distinct advantages in early-stage screening where chiral resolution is deferred, yet procurement of the incorrect enantiomeric form (e.g., the (R)-enantiomer, CAS 1354019-28-5, or the (S)-enantiomer) for stereospecific target engagement would invalidate biological assays and necessitate costly resynthesis . The absence of a defined stereochemical specification in the procurement process constitutes a critical failure point, as the racemate and individual enantiomers exhibit divergent physicochemical properties, biological activities, and regulatory implications .

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester Against Structural and Functional Analogs


Orthogonal Protecting Group Strategy: CBZ vs. Boc in Sequential Deprotection Compatibility

The CBZ protecting group on 3-methylamino-piperidine-1-carboxylic acid benzyl ester enables hydrogenolytic cleavage (H₂, Pd/C) that is fully orthogonal to acid-labile protecting groups such as Boc [1]. In contrast, the Boc-protected analog (tert-butyl 3-(methylamino)piperidine-1-carboxylate, CAS 392331-89-4) requires acidic deprotection (e.g., TFA or HCl/dioxane), which is incompatible with acid-sensitive substrates and precludes sequential deprotection when other acid-stable groups are present . This orthogonality is essential for the synthesis of complex molecules where multiple protecting groups must be removed in a specific order without cross-reactivity [2].

Protecting group chemistry Orthogonal deprotection Synthetic methodology

Chiral Purity and Stereochemical Specification: Racemate vs. Enantiopure Forms in Biological Activity

The racemic 3-methylamino-piperidine-1-carboxylic acid benzyl ester (CAS 1159982-25-8) is chemically distinct from its enantiopure counterparts—(R)-enantiomer (CAS 1354019-28-5) and (S)-enantiomer—each of which may exhibit divergent biological activities . While direct comparative biological data for this specific scaffold are limited in the public domain, the class-level principle is well-established: piperidine-based chiral amines demonstrate enantiomer-dependent binding affinities at biological targets . For example, within the broader class of 3-substituted piperidines, enantiomeric pairs have been shown to differ in receptor binding by factors exceeding 10-fold [1]. Procurement of the incorrect enantiomeric form for stereospecific target engagement would invalidate biological assays, as the racemate cannot be used as a direct surrogate for a specific enantiomer in structure-activity relationship (SAR) studies [2].

Chiral resolution Stereospecific pharmacology Enantiomeric purity

Commercial Purity Specifications: Vendor-Dependent Variability in Procured Material

Commercially available 3-methylamino-piperidine-1-carboxylic acid benzyl ester exhibits vendor-dependent purity specifications ranging from 95% to 98% . This variability has direct implications for synthetic reproducibility: a 95% purity material contains up to 5% impurities that may include residual solvents, unreacted starting materials, or degradation products, each of which can interfere with subsequent reaction steps, reduce yield, or introduce side products . In contrast, higher-purity material (98%) minimizes such interference and is preferred for sensitive transformations and final-step couplings where impurity profiles directly impact product quality and analytical certification [1].

Analytical chemistry Quality control Synthetic reliability

Molecular Weight and LogP: Physicochemical Differentiation from Boc-Protected and Unprotected Analogs

The physicochemical profile of 3-methylamino-piperidine-1-carboxylic acid benzyl ester (MW 248.32 g/mol, XLogP3-AA 1.7) positions it intermediately between the unprotected 3-(methylamino)piperidine (MW 114.19 g/mol) and the Boc-protected analog (MW 214.31 g/mol) [1][2]. The CBZ group contributes approximately 134 g/mol to molecular weight and increases lipophilicity (XLogP3-AA 1.7 vs. predicted LogP ~0.5 for the unprotected amine), which influences membrane permeability, solubility, and chromatographic behavior [3]. These differences are critical for synthetic planning: the CBZ-protected compound exhibits enhanced organic solubility and distinct retention times in preparative HPLC compared to its unprotected counterpart, facilitating purification and isolation .

Physicochemical properties Drug-likeness Lipophilicity

Best Research and Industrial Application Scenarios for 3-Methylamino-piperidine-1-carboxylic acid benzyl ester Based on Verifiable Differentiation Evidence


Multi-Step Organic Synthesis Requiring Orthogonal Protecting Group Strategy

3-Methylamino-piperidine-1-carboxylic acid benzyl ester is optimally deployed in synthetic sequences where the CBZ group must be removed selectively under hydrogenolytic conditions without affecting acid-sensitive functionalities elsewhere in the molecule [1]. This scenario is particularly relevant for the construction of complex pharmaceutical intermediates bearing multiple protecting groups (e.g., Boc-protected amines, tert-butyl esters) that would be compromised under acidic deprotection conditions [2]. The orthogonal nature of the CBZ group enables sequential deprotection protocols not achievable with Boc-protected analogs .

Early-Stage Drug Discovery and Non-Stereospecific SAR Studies

The racemic nature of this compound makes it suitable for preliminary biological screening and structure-activity relationship (SAR) exploration where stereochemical outcomes have not yet been established [1]. In early-stage medicinal chemistry campaigns, the use of racemic material reduces initial synthetic burden and cost while providing sufficient structural information to guide subsequent chiral resolution or asymmetric synthesis [2]. However, procurement of the correct enantiopure form (e.g., (R)-enantiomer, CAS 1354019-28-5) is mandatory for follow-up studies requiring stereospecific target engagement .

High-Sensitivity Transformations and Final-Step Couplings Requiring High-Purity Building Blocks

For applications demanding minimal impurity interference—such as final-step couplings in total synthesis, analytical standard preparation, or sensitive catalytic transformations—procurement of 98% purity grade material is recommended [1]. The 3% absolute purity difference between standard (95%) and high-purity (98%) grades corresponds to a 60% reduction in maximum impurity content, which can significantly improve reaction yield and product homogeneity in sensitive transformations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylamino-piperidine-1-carboxylic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.